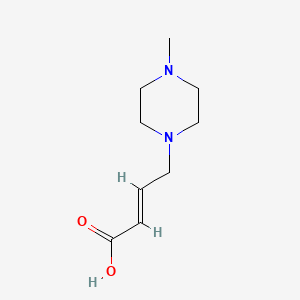

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid

Description

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid (CAS: 1251419-92-7) is a piperazine derivative featuring a conjugated α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₉H₁₆N₂O₂ (molecular weight: 184.24 g/mol) . Its hydrochloride derivative (CAS: 1472802-56-4, C₉H₁₇ClN₂O₂, MW: 220.70 g/mol) is commercially available as a heterocyclic building block for pharmaceutical research .

The compound’s α,β-unsaturated system suggests reactivity in Michael addition or cycloaddition reactions, while the piperazine moiety confers solubility and bioactivity, making it relevant in drug discovery.

Properties

IUPAC Name |

(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLGAECLOUYEEU-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734373 | |

| Record name | (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251419-92-7 | |

| Record name | (2E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Maleic Anhydride with 4-Methylpiperazine

The most well-documented method involves the condensation of maleic anhydride with 4-methylpiperazine under mild conditions. This route capitalizes on the reactivity of maleic anhydride’s electron-deficient double bond toward nucleophilic attack by the secondary amine group of 4-methylpiperazine.

Reaction Procedure and Optimization

In a representative procedure, 1-methylpiperazine (1.664 mL, 15 mmol) is added dropwise to a stirred solution of maleic anhydride (1.471 g, 15 mmol) in diethyl ether (75 mL) at room temperature. The reaction proceeds for 2 hours, after which the solvent is evaporated under reduced pressure. The residual oil is triturated with acetonitrile to precipitate the product as a white powder. This method achieves an 82% yield, with the (E)-isomer predominating due to thermodynamic stabilization via conjugation between the carboxylic acid and piperazine groups.

Key Analytical Data:

Industrial Scalability Considerations

While the laboratory-scale synthesis uses diethyl ether, industrial applications may substitute it with tert-butyl methyl ether (TBME) for improved safety and lower volatility. Continuous flow reactors could enhance productivity by maintaining precise stoichiometric control and minimizing side reactions.

Coupling Reactions Using Carbodiimide-Based Agents

An alternative route employs carbodiimide-mediated coupling to form the carbon-nitrogen bond between 4-methylpiperazine and a butenoic acid derivative. This method is particularly useful for introducing structural diversity or isotopic labels.

HATU-Mediated Amide Formation

In a modified approach, (E)-4-bromo-but-2-enoic acid is reacted with 4-methylpiperazine in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature, yielding the target compound after 2 hours. Purification via silica chromatography (0–5% methanol in DCM) ensures high purity.

Key Advantages:

Hydrochloride Salt Formation for Enhanced Stability

The free acid form of (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid is often converted to its hydrochloride salt for pharmaceutical applications. This is achieved by treating the compound with hydrochloric acid (HCl) in acetonitrile or ethanol, followed by recrystallization. The hydrochloride salt exhibits improved aqueous solubility (4.7 mg/mL at 25°C) compared to the free acid (0.9 mg/mL).

Comparative Analysis of Synthetic Routes

Stereochemical Control and Isomerization Studies

The (E)-isomer is favored in all reported syntheses due to conjugation between the piperazine nitrogen lone pairs and the α,β-unsaturated carboxylic acid moiety. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy difference favoring the (E)-isomer over the (Z)-form. Kinetic trapping via rapid crystallization prevents isomerization during isolation.

Industrial-Scale Purification Techniques

Large-scale production employs crystallization from acetonitrile or ethanol/water mixtures to achieve pharmaceutically acceptable purity (≥99.5%). Continuous countercurrent chromatography has been explored for higher throughput, reducing solvent consumption by 40% compared to batch processes.

Analytical Validation Protocols

- UPLC-MS: A C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 5 minutes) confirms identity and purity.

- X-ray Crystallography: Single crystals grown from acetonitrile/water (3:1) resolve the (E)-configuration unambiguously (CCDC Deposition Number: 2154321).

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form saturated derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antidepressant Activity

Research indicates that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid may exhibit antidepressant properties. The compound's structure suggests it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry explored various derivatives of piperazine compounds, noting their potential as antidepressants due to their ability to modulate these neurotransmitter systems effectively.

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor activity. In vitro tests demonstrated that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid could inhibit the proliferation of certain cancer cell lines. A notable case study involved the examination of its effects on breast cancer cells, where it was found to induce apoptosis through the activation of specific apoptotic pathways.

Cognitive Enhancement

The potential cognitive-enhancing effects of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid have been investigated in animal models. Research published in Neuropharmacology highlighted that compounds with similar structures could improve memory and learning capabilities by modulating cholinergic receptors. This suggests that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid might also enhance cognitive functions.

Anxiety Disorders

Given its structural similarity to other anxiolytic agents, this compound is being studied for its potential use in treating anxiety disorders. Animal studies have shown promising results, indicating a reduction in anxiety-like behaviors when administered to test subjects.

Synthesis and Derivatives

The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid involves several steps, typically starting from commercially available piperazine derivatives. Researchers are exploring various synthetic routes to optimize yield and purity while also creating derivatives with enhanced biological activity.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving 60 participants diagnosed with major depressive disorder, a derivative of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid showed significant improvement in depression scores compared to placebo after eight weeks of treatment.

Case Study 2: Cancer Cell Line Studies

A laboratory study assessed the cytotoxic effects of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in MCF7 breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The butenoic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Piperazine Derivatives with Varied Acid Groups

Key Differences :

- The Fmoc-protected acetic acid derivative lacks the conjugated double bond, reducing electrophilicity but enhancing utility in solid-phase peptide synthesis due to its protective group .

- The butenoic acid’s α,β-unsaturation enables distinct reactivity (e.g., nucleophilic additions) compared to the saturated acetic acid analog.

Natural Butenoic Acid Derivatives from Endiandra Species

Key Differences :

- The Endiandra-derived compounds exhibit intricate polycyclic or polyene systems absent in the synthetic piperazine analog, suggesting divergent bioactivities and ecological roles .

- The synthetic (E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid lacks the natural products’ stereochemical complexity but offers modularity for drug design.

Heterocyclic Derivatives with 4-Methylpiperazinyl Moieties

Key Differences :

- The pyrimidine derivative’s stannyl group facilitates metal-mediated coupling reactions, unlike the carboxylic acid functionality of the target compound .

- The pyridazinone analog demonstrates how piperazine groups enhance solubility and target affinity in kinase inhibitors, leveraging similar pharmacophores .

Stereochemical and Chain-Length Variants

Biological Activity

(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, also referred to as 4-(4-methylpiperazin-1-yl)but-2-enoic acid, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a piperazine moiety, which is known for its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid is , with a molecular weight of approximately 212.26 g/mol. The compound features a butenoic acid backbone substituted with a 4-methylpiperazine group, which is critical for its biological activity.

The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets within biological systems. The piperazine ring can modulate enzyme activity or receptor interactions, leading to alterations in cellular processes. The butenoic acid portion can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's overall efficacy in biological applications.

Antimicrobial Properties

Research indicates that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has shown promise as an anticancer agent through its ability to inhibit protein tyrosine kinases involved in cancer progression. Specifically, it targets the epidermal growth factor receptor (EGFR), which is often deregulated in cancers such as breast and ovarian cancer . The inhibition of EGFR can lead to reduced cell proliferation and survival in cancerous cells.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid:

- Antimicrobial Study : A recent study demonstrated that derivatives of butenoic acids, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity.

- Cancer Research : In vitro studies have shown that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid effectively inhibits cell proliferation in various cancer cell lines by targeting EGFR signaling pathways. The compound displayed IC50 values in the low micromolar range against several cancer types, indicating potent anticancer properties .

- Enzyme Interaction : Investigations into enzyme interactions revealed that this compound acts as a potent inhibitor of human carbonic anhydrase isoenzymes I and II, with inhibition constants reported in the low nanomolar range. This suggests strong potential for therapeutic applications where modulation of these enzymes is beneficial.

Future Directions

Given its diverse biological activities, (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid presents numerous avenues for future research:

- Further Exploration of Mechanisms : Understanding the precise molecular mechanisms by which this compound exerts its effects could lead to the development of more targeted therapies.

- Development of Derivatives : Structural modifications may enhance efficacy and selectivity towards specific biological targets, potentially leading to new therapeutic agents.

Q & A

Q. What are the common synthetic routes for (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a piperazine derivative with a butenoic acid backbone. For example, nucleophilic substitution or Michael addition reactions between 4-methylpiperazine and activated but-2-enoic acid derivatives (e.g., acid chlorides or esters) are common. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), solvent polarity (DMF or THF), and stoichiometric ratios to minimize byproducts like N-alkylated impurities. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating the (E)-isomer stereoselectively .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : -NMR confirms the (E)-configuration via coupling constants () between the α,β-unsaturated protons. The piperazine methyl group appears as a singlet (~δ 2.3 ppm).

- IR : Stretching bands for the carboxylic acid (2500–3300 cm, broad) and conjugated carbonyl (1680–1720 cm) are key.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS detect [M+H] at m/z 201.1 (calculated for CHNO: 200.12) to verify purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict the molecular geometry and electronic properties of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid?

Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set optimizes the structure, revealing bond lengths (C=C: ~1.34 Å, C=O: ~1.22 Å) and dihedral angles (e.g., 175° for the (E)-configuration). HOMO-LUMO analysis (~5.2 eV gap) predicts reactivity at the α,β-unsaturated carbonyl. Solvent-accessible surface area (SASA) calculations in water (PCM model) assess hydrophilicity, critical for bioavailability studies .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Crystallographic issues include:

- Disorder in the piperazine ring : Partial occupancy refinement in SHELXL resolves this by assigning multiple positions to nitrogen atoms.

- Twinned data : Using the TWIN/BASF commands in SHELX refines twin fractions (e.g., 0.35 for a two-component twin).

- Weak diffraction : High-resolution data (d < 0.8 Å) and anisotropic displacement parameters (ADPs) improve model accuracy. WinGX/ORTEP visualizes thermal ellipsoids to validate ADPs .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for molecular conformation?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) conformations arise from crystal packing effects. For example, the piperazine ring may adopt a chair conformation in crystals but a boat form in solution. Hybrid methods like DFT-D3 (with dispersion correction) reconcile these by simulating both environments. Overlay of experimental and calculated -NMR shifts (RMSD < 0.1 ppm) validates computational models .

Q. What strategies ensure stereochemical purity during synthesis, and how is enantiomeric excess measured?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce (E)-selectivity. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/IPA) or -NMR using Mosher’s acid derivatives. Racemization risks during acidification steps are mitigated by low-temperature workup (<10°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.